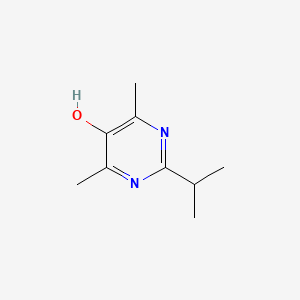

2-Isopropyl-4,6-dimethyl-5-pyrimidinol

Description

Overview of Pyrimidine (B1678525) Heterocycles in Contemporary Chemical Research

Pyrimidine, a six-membered heterocyclic aromatic organic compound with two nitrogen atoms at positions 1 and 3, is a fundamental scaffold in chemistry and biology. scispace.com These nitrogen-containing heterocycles are of tremendous interest as they form an essential class of both natural and synthetic compounds. nih.govresearchgate.net In nature, the pyrimidine ring system is a core component of all living cells, most notably as the nucleobases cytosine, thymine, and uracil, which are fundamental building blocks of nucleic acids (DNA and RNA). slideshare.netwikipedia.org It is also found in thiamine (B1217682) (vitamin B1). wikipedia.org

In contemporary chemical research, the pyrimidine motif is a privileged structure, extensively explored by organic and medicinal chemists for its wide spectrum of biological activities. nih.govresearchgate.net Synthetic pyrimidine derivatives have been developed that exhibit a remarkable range of pharmacological properties. researchgate.netorientjchem.org Because pyrimidine is an endogenous component of the body, its derivatives can readily interact with various enzymes and other biological targets. nih.govresearchgate.net The versatility of the pyrimidine core allows for the synthesis of a vast library of compounds with diverse functionalities, making it a cornerstone in the field of drug discovery. nih.govresearchgate.net

Historical Context of Pyrimidinol Derivatives in Chemical Synthesis and Environmental Studies

The history of pyrimidine chemistry dates back to the 19th century. In 1818, Brugnatelli isolated alloxan, considered the first pyrimidine derivative, by oxidizing uric acid. researchgate.netresearchgate.net However, the systematic study of pyrimidines began in earnest in 1884 with Arthur Pinner, who synthesized derivatives by condensing ethyl acetoacetate (B1235776) with amidines. wikipedia.org Pinner was also the first to propose the name "pyrimidin" in 1885. wikipedia.org The parent, unsubstituted pyrimidine compound was later prepared in 1900 by Gabriel and Colman. wikipedia.org

Pyrimidinol derivatives, specifically hydroxypyrimidines, have been central to this history. An important early synthesis of a pyrimidine, reported by Grimaux in 1879, was the preparation of barbituric acid (a pyrimidinetrione) from urea (B33335) and malonic acid. wikipedia.org The synthesis of pyrimidinols often involves the condensation of a three-carbon compound with an amidine-containing structure, such as the reaction between acetamidine (B91507) and ethyl acetoacetate to form 4-hydroxy-2,6-dimethylpyrimidine. scispace.com

In environmental science, pyrimidinol derivatives gained significance as breakdown products of widely used synthetic chemicals. A prominent example is 2-isopropyl-6-methyl-4-pyrimidinol, a major metabolite and environmental transformation product of the organophosphate pesticide Diazinon (B1670403). nih.govchemicalbook.com The study of such metabolites is crucial for understanding the environmental fate and potential exposure pathways of parent compounds. uantwerpen.be This has led to the development of sophisticated analytical methods to detect pyrimidinol metabolites in environmental and biological samples, such as human urine. nih.govuantwerpen.be The use of pyrimidine derivatives has also been explored in industrial applications, such as environmentally-friendly corrosion inhibitors for metals in acidic environments. researchgate.netresearchgate.net

Positioning of 2-Isopropyl-4,6-dimethyl-5-pyrimidinol within Pyrimidinol Research Landscape

This compound is a substituted pyrimidinol derivative. While it is available from commercial chemical suppliers for research purposes, specific academic studies focusing directly on this particular isomer are not extensively documented in publicly available literature. synblock.comchemspider.com Its chemical structure and properties are well-defined.

| Property | Value |

|---|---|

| CAS Number | 88070-33-1 |

| Molecular Formula | C9H14N2O |

| Molecular Weight | 166.22 g/mol |

| MDL Number | MFCD00466670 |

Much of the research landscape concerning isopropyl- and methyl-substituted pyrimidinols is dominated by its structural isomer, 2-isopropyl-6-methyl-4-pyrimidinol (also known as IMHP). nih.gov This compound is extensively studied because it is the primary hydrolysis product and a key metabolite of the insecticide Diazinon. nih.govchemicalbook.com Research on 2-isopropyl-6-methyl-4-pyrimidinol is focused on several areas:

The academic interest in compounds like this compound lies within the broader exploration of the chemical space of pyrimidine derivatives. Researchers synthesize and study various isomers to understand structure-activity relationships and to discover novel properties and applications.

Current Gaps and Future Directions in Pyrimidinol Compound Research

Despite decades of research, the field of pyrimidine and pyrimidinol chemistry continues to evolve, with several gaps and promising future directions. mdpi.com The vast chemical space of pyrimidine derivatives remains only partially explored, offering immense scope for new discoveries. researchgate.netresearchgate.net

Future research is expected to focus on several key areas:

Structural Optimization and Rational Design: There is a need for continued structural optimization of pyrimidine derivatives to enhance their specificity for biological targets and improve their pharmacological profiles. mdpi.com The use of computational modeling and advanced screening techniques can guide the rational design of new, more potent molecules. mdpi.com

Development of Novel Synthetic Methodologies: While many methods for pyrimidine synthesis exist, the development of more efficient, sustainable, and versatile synthetic routes is an ongoing goal. nih.govresearchgate.net This includes one-pot reactions and the use of green chemistry principles to construct highly substituted pyrimidines. researchgate.net

Dual-Target and Multi-Target Agents: A promising strategy in drug discovery is the design of hybrid molecules or single molecules that can interact with multiple biological targets. mdpi.com Pyrimidine scaffolds are well-suited for developing such agents, which could offer enhanced therapeutic efficacy and help overcome drug resistance. mdpi.com

New Therapeutic Applications: The biological potential of pyrimidines is vast. researchgate.net Researchers continue to explore their utility in new therapeutic areas beyond their traditional applications, leveraging their ability to interact with a wide range of biomolecules. nih.govresearchgate.net This includes targeting emerging diseases and addressing issues like antimicrobial resistance. researchgate.netnih.gov

For specific compounds like this compound, a significant gap is the lack of detailed biological and environmental studies. Future research could involve synthesizing this isomer and its derivatives to evaluate their biological activities and compare them to more well-studied isomers, thereby expanding the fundamental understanding of how substituent placement on the pyrimidinol ring influences its chemical and biological properties.

Structure

3D Structure

Properties

IUPAC Name |

4,6-dimethyl-2-propan-2-ylpyrimidin-5-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O/c1-5(2)9-10-6(3)8(12)7(4)11-9/h5,12H,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMACYEIIDPIVJD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC(=N1)C(C)C)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90574902 | |

| Record name | 4,6-Dimethyl-2-(propan-2-yl)pyrimidin-5-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90574902 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88070-33-1 | |

| Record name | 4,6-Dimethyl-2-(propan-2-yl)pyrimidin-5-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90574902 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 2 Isopropyl 4,6 Dimethyl 5 Pyrimidinol

Established Synthetic Pathways for Pyrimidinol Ring Systems

The construction of the pyrimidine (B1678525) ring is a cornerstone of heterocyclic chemistry, with several reliable methods available to chemists.

A primary and widely employed method for synthesizing substituted pyrimidinols is the Pinner synthesis, which involves the cyclocondensation of an amidine with a β-dicarbonyl compound, such as a β-ketoester. mdpi.comslideshare.net This reaction is a powerful tool for creating the pyrimidine scaffold. For the synthesis of 2-isopropyl-4,6-dimethyl-5-pyrimidinol, isobutyramidine would react with a suitably substituted β-ketoester.

The general mechanism involves the initial reaction between the amidine and the carbonyl group of the β-ketoester, followed by cyclization and dehydration to form the aromatic pyrimidine ring. The reaction can be catalyzed by either acid or base. slideshare.net Ultrasound irradiation has been shown to promote the cyclocondensation of β-keto esters and amidines, often leading to good to excellent yields of highly substituted 4-pyrimidinols. organic-chemistry.org

A facile metal-free synthesis of multi-substituted pyrimidines has been reported using amidines and α,β-unsaturated ketones. This method involves a [3 + 3] annulation to form a dihydropyrimidine (B8664642) intermediate, which is then converted to the pyrimidine through visible-light-enabled photo-oxidation. rsc.org

| Reactants | Reaction Type | Key Intermediates | Advantages |

|---|---|---|---|

| Amidines and β-Ketoesters | Pinner Synthesis | N-amidinyliminium ions | Versatility, good yields |

| Amidines and α,β-Unsaturated Ketones | [3+3] Annulation/Photo-oxidation | Dihydropyrimidine | Metal-free, mild conditions |

An alternative approach to pyrimidinol synthesis involves the use of thio-precursors, such as thioureas, which can be cyclized with β-dicarbonyl compounds to form thiopyrimidines. These thiopyrimidines can then undergo desulfurization to yield the corresponding pyrimidinol.

Desulfurization is a chemical process that removes sulfur from a molecule. wikipedia.org A common laboratory-scale method for desulfurization is hydrogenolysis using Raney nickel, where the hydrogen is contained within the reagent. wikipedia.org While effective, this method can sometimes be harsh. More recent methods describe the desulfurization of thiols for nucleophilic substitution promoted by a Ph3P/ICH2CH2I system, which can be extended to a wide range of nucleophiles. cas.cn

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction in heterocyclic chemistry that can be used to introduce a hydroxyl group onto a pre-existing pyrimidine ring. nih.govresearchgate.net In this approach, a pyrimidine ring bearing a good leaving group, such as a halogen (e.g., chlorine), at the desired position is treated with a nucleophile, such as hydroxide (B78521) or an alkoxide.

The pyrimidine ring is inherently electron-deficient, which facilitates nucleophilic attack. wikipedia.org The presence of additional electron-withdrawing groups on the ring can further activate it towards SNAr. The reaction proceeds through a Meisenheimer intermediate, a resonance-stabilized anionic species. wikipedia.org

The regioselectivity of SNAr on substituted pyrimidines is a critical consideration. For instance, in 2,4-dichloropyrimidines, substitution generally occurs selectively at the C-4 position. However, the presence of strong electron-donating or electron-withdrawing groups at other positions on the ring can alter this selectivity. wuxiapptec.com

Targeted Synthesis and Derivatization of this compound

The specific synthesis of this compound and its derivatives requires careful consideration of reaction conditions and the potential for isotopic labeling for further studies.

Optimizing reaction conditions is crucial for maximizing the yield and ensuring the correct regiochemistry of the final product. For the synthesis of substituted pyrimidines, factors such as solvent, temperature, catalyst, and reaction time play a significant role.

For example, in the synthesis of 4,6-dihydroxypyrimidine, a single-factor experiment identified optimal conditions as a 30% concentration of sodium methoxide (B1231860) in methanol (B129727) at a reaction temperature of 70°C for 2.5 hours, resulting in a yield of 82.09%. researchgate.net Similarly, for the synthesis of 4,6-dihydroxy-2-methylpyrimidine, the Taguchi experimental design method determined that a sodium methoxide concentration of 18%, a reaction time of 180 minutes, and a specific molar ratio of reactants led to a maximum yield of 88.5%. researchgate.net

Regioselectivity is particularly important when multiple reactive sites are present on the pyrimidine ring. Theoretical and experimental studies, including DFT calculations and 2D-NMR analysis, have been used to understand and predict the regioselectivity of SNAr reactions on substituted quinazolines, a related heterocyclic system. mdpi.com These approaches can be applied to pyrimidine synthesis to ensure the desired isomer is obtained.

| Factor | Influence on Synthesis |

|---|---|

| Solvent | Can affect reaction rates and solubility of reactants. |

| Temperature | Influences reaction kinetics; higher temperatures can lead to side reactions. |

| Catalyst | Can significantly increase reaction rates and influence selectivity. |

| Reactant Molar Ratio | Crucial for maximizing conversion of the limiting reagent. |

| Substituents on the Ring | Electronic effects can direct incoming nucleophiles to specific positions. |

Isotopically labeled compounds are invaluable tools for elucidating reaction mechanisms and for use in various biological and analytical studies. nih.gov The synthesis of isotope-labeled this compound would likely involve the use of a labeled precursor in one of the synthetic steps.

For instance, isotopically labeled urea (B33335) can be used to prepare a labeled 2,4,6-trisubstituted pyrimidine, which can then be further elaborated. researchgate.net Carbon-13 labeled pyrimidine phosphoramidite (B1245037) building blocks have been used for the site-specific incorporation of labels into RNA for NMR studies. nih.gov

A recently developed method for nitrogen isotope exchange in pyridines, which could potentially be adapted for pyrimidines, utilizes a Zincke activation strategy. This allows for the late-stage introduction of a nitrogen isotope into the heterocyclic core. nih.gov

Derivatization Strategies for Structural Modification and Functionalization

The functionalization of this compound can be approached through various derivatization strategies targeting its hydroxyl group. These modifications are often employed to enhance the compound's analytical detection, alter its physicochemical properties, or explore its structure-activity relationships in various contexts.

One common strategy involves the acylation of the hydroxyl group. This can be achieved by reacting the pyrimidinol with acyl chlorides or anhydrides in the presence of a base. For instance, reaction with acetyl chloride would yield the corresponding acetate (B1210297) ester. Such derivatization is frequently used to improve the volatility and chromatographic behavior of the compound for analysis by gas chromatography (GC).

Another approach is alkylation , where the hydroxyl group is converted to an ether. This can be accomplished using alkyl halides in the presence of a base, such as sodium hydride, or through Williamson ether synthesis. For example, reaction with methyl iodide would produce the 5-methoxy derivative.

For analytical purposes, particularly for liquid chromatography-mass spectrometry (LC-MS), derivatization with reagents that introduce a readily ionizable group can enhance detection sensitivity. Reagents like dansyl chloride or p-bromophenacyl bromide are known to react with hydroxyl groups to form highly responsive derivatives.

Furthermore, the pyrimidinol moiety can be a target for more complex structural modifications. For instance, the hydroxyl group can be converted into a leaving group, such as a tosylate, by reaction with tosyl chloride. This tosylated derivative can then undergo nucleophilic substitution reactions, allowing for the introduction of a wide range of functional groups at the 5-position of the pyrimidine ring.

It is important to note that the specific conditions for these derivatization reactions would need to be optimized for this compound to achieve the desired products in good yields.

Investigations into the Reactivity and Degradation Pathways of this compound

Direct studies on the reactivity and degradation of this compound are limited. However, significant insights can be drawn from the extensive research on the environmental fate of the organophosphate pesticide diazinon (B1670403), for which the structurally similar compound, 2-isopropyl-6-methyl-4-pyrimidinol (IMHP), is a primary degradation product. cdc.gov The pyrimidine ring is the core of this metabolite, and its stability and further transformation are of considerable environmental interest.

Studies on Hydrolytic Stability and Products

The formation of IMHP from diazinon occurs through the hydrolysis of the phosphate (B84403) ester bond, a process that can be both chemically and biologically mediated. This indicates that the pyrimidinol ring itself is a relatively stable product of hydrolysis under certain environmental conditions. The hydrolytic degradation of diazinon is pH-dependent, being more rapid under acidic conditions. cdc.gov

Once formed, the pyrimidinol ring exhibits considerable stability towards further hydrolysis. The C-N and C-C bonds within the aromatic pyrimidine ring are not readily cleaved by water. Therefore, this compound is expected to be a persistent molecule in aqueous environments in the absence of other degradation-promoting factors.

Oxidative Transformation Pathways

The pyrimidinol moiety can undergo oxidative transformations. In the environment, these reactions can be mediated by microorganisms or by chemical oxidants. Studies on the microbial degradation of diazinon have shown that the pyrimidinol ring can be further metabolized. nih.gov While the exact pathways for this compound are not documented, potential oxidative transformations could involve hydroxylation of the alkyl substituents (isopropyl and methyl groups) or cleavage of the pyrimidine ring itself.

For instance, the fungal metabolism of diazinon leads to the formation of various hydroxylated derivatives of the pyrimidinol metabolite. nih.gov This suggests that enzymatic systems, such as cytochrome P450 monooxygenases, can attack the alkyl side chains of the pyrimidine ring. The introduction of hydroxyl groups would increase the polarity of the molecule and facilitate its further degradation or conjugation.

The table below summarizes metabolites identified in the degradation of diazinon, which provides insights into potential transformation products of the pyrimidinol core.

| Precursor | Metabolite | Transformation | Reference |

| Diazinon | 2-isopropyl-6-methyl-4-pyrimidinol (IMHP) | Hydrolysis | cdc.gov |

| Diazinon | Diazoxon | Oxidative desulfurization | nih.gov |

| Diazinon | Hydroxyisopropyl diazinon | Hydroxylation of isopropyl group | researchgate.net |

| IMHP | Further hydroxylated products | Enzymatic oxidation | nih.gov |

Photolytic Degradation Mechanisms under Simulated Environmental Conditions

The photolytic degradation of pyrimidine-containing compounds can be a significant environmental fate process. The pyrimidine ring absorbs ultraviolet (UV) radiation, which can lead to its photochemical transformation. Studies on the photochemistry of pyrimidines have shown that they can undergo various reactions upon UV irradiation, including ring-opening, isomerization, and substitution reactions. rsc.org

The photolytic degradation of diazinon has been studied, and it is known that UV radiation can contribute to its breakdown. cdc.gov While the primary photochemical reaction for diazinon is often the cleavage of the phosphate ester bond to form the pyrimidinol, the pyrimidinol product itself can be subject to further photodegradation.

The presence of photosensitizers in the environment, such as humic acids, can also influence the rate and mechanism of photolytic degradation. These substances can absorb light and transfer the energy to the pyrimidinol molecule, leading to its transformation even at wavelengths that the pyrimidinol itself does not absorb strongly.

The table below presents data on the photolytic degradation of diazinon under different conditions, which indirectly suggests the potential for phototransformation of its pyrimidinol degradation product.

| Compound | Conditions | Degradation Rate/Half-life | Reference |

| Diazinon | UV radiation | Estimated half-life of ~4 hours (vapor phase) | cdc.gov |

| 2-chloropyrimidine | UV irradiation (λ = 254 nm) | Formation of 2-hydroxypyrimidine | rsc.org |

It is plausible that under simulated environmental conditions, this compound would undergo photolytic degradation, potentially leading to the formation of smaller, more polar molecules through ring cleavage or modification of the substituents. However, specific studies are required to elucidate the precise mechanisms and identify the resulting photoproducts.

Advanced Spectroscopic and Chromatographic Characterization of 2 Isopropyl 4,6 Dimethyl 5 Pyrimidinol

Methodologies for Comprehensive Structural Elucidation

The unambiguous determination of the chemical structure of 2-Isopropyl-4,6-dimethyl-5-pyrimidinol relies on the synergistic use of several spectroscopic methods. Each technique provides unique insights into the molecular framework, from the connectivity of atoms to the nature of chemical bonds and electronic properties.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural analysis of organic molecules. For this compound, a combination of one-dimensional (¹H and ¹³C) and two-dimensional (2D) NMR experiments provides a complete picture of the atomic arrangement.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the different proton environments. The isopropyl group would show a septet for the single methine proton and a doublet for the six equivalent methyl protons. The two methyl groups on the pyrimidine (B1678525) ring would each produce a singlet, likely with slightly different chemical shifts due to their distinct positions relative to the other substituents. The hydroxyl proton would appear as a broad singlet, the chemical shift of which can be concentration and solvent dependent.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum will complement the ¹H NMR data by showing signals for each unique carbon atom. The pyrimidine ring will display characteristic signals for its four carbon atoms, with their chemical shifts influenced by the nitrogen atoms and the various substituents. The isopropyl group will have two distinct signals, one for the methine carbon and another for the two equivalent methyl carbons. The two methyl groups attached to the ring will also each produce a unique signal.

2D-NMR Spectroscopy: To definitively assign all proton and carbon signals and to confirm the connectivity, 2D-NMR techniques are invaluable.

Correlation Spectroscopy (COSY): A ¹H-¹H COSY experiment would reveal scalar couplings between protons, for instance, confirming the connectivity between the isopropyl methine proton and the isopropyl methyl protons. wikipedia.orglibretexts.org

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of each carbon signal based on the chemical shift of its attached proton. wikipedia.org

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY experiments identify protons that are close in space, providing through-space correlations. This can help to confirm the relative positions of the substituents on the pyrimidine ring. nih.gov

The following table summarizes the anticipated ¹H and ¹³C NMR chemical shifts for this compound, based on established values for similar pyrimidine derivatives.

| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| Isopropyl-CH | ~ 3.0-3.5 (septet) | ~ 30-35 |

| Isopropyl-CH₃ | ~ 1.2-1.4 (doublet) | ~ 20-25 |

| 4-CH₃ | ~ 2.2-2.5 (singlet) | ~ 15-20 |

| 6-CH₃ | ~ 2.3-2.6 (singlet) | ~ 18-23 |

| 5-OH | Variable (broad singlet) | - |

| Pyrimidine C2 | - | ~ 160-165 |

| Pyrimidine C4 | - | ~ 155-160 |

| Pyrimidine C5 | - | ~ 120-125 |

| Pyrimidine C6 | - | ~ 150-155 |

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the elemental composition of a molecule by providing a highly accurate mass measurement. For this compound (C₉H₁₄N₂O), the theoretical monoisotopic mass can be precisely calculated.

Experimental determination of the mass via HRMS, often using techniques like electrospray ionization (ESI) coupled to a time-of-flight (TOF) or Orbitrap mass analyzer, would be expected to yield a value that is within a few parts per million (ppm) of the theoretical mass, thus confirming the elemental formula.

Expected HRMS Data:

Molecular Formula: C₉H₁₄N₂O

Theoretical Monoisotopic Mass: 166.11061 g/mol

Expected Ion in Positive Mode: [M+H]⁺ at m/z 167.11842

Further structural information can be obtained through tandem mass spectrometry (MS/MS) experiments. By inducing fragmentation of the protonated molecule, a characteristic fragmentation pattern is produced, which can help to identify the different structural motifs within the molecule. Common fragmentation pathways for such compounds may include the loss of the isopropyl group or rearrangements of the pyrimidine ring.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be expected to show characteristic absorption bands. A broad band in the region of 3200-3600 cm⁻¹ would be indicative of the O-H stretching vibration of the hydroxyl group, likely broadened due to hydrogen bonding. C-H stretching vibrations from the isopropyl and methyl groups would appear in the 2850-3000 cm⁻¹ region. The aromatic C=C and C=N stretching vibrations of the pyrimidine ring would be observed in the 1400-1650 cm⁻¹ range. C-O stretching would likely be found in the 1200-1300 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy would provide complementary information. The symmetric vibrations of the pyrimidine ring are often strong in the Raman spectrum. The C-C stretching of the isopropyl group and the C-H bending modes would also be observable. The O-H stretch is typically weak in the Raman spectrum.

The combination of IR and Raman data allows for a more complete assignment of the vibrational modes of the molecule.

Anticipated Vibrational Frequencies:

| Vibrational Mode | **Expected IR Frequency (cm⁻¹) ** | **Expected Raman Frequency (cm⁻¹) ** |

|---|---|---|

| O-H stretch | 3200-3600 (broad) | Weak |

| C-H stretch (aliphatic) | 2850-3000 | 2850-3000 |

| C=N, C=C stretch (ring) | 1400-1650 | 1400-1650 |

| C-H bend (methyl) | ~1375, ~1460 | ~1375, ~1460 |

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The pyrimidine ring in this compound is a chromophore that will absorb UV radiation.

The spectrum is expected to show absorption bands corresponding to π → π* and n → π* transitions. The π → π* transitions, which are typically more intense, arise from the promotion of an electron from a π bonding orbital to a π* antibonding orbital within the aromatic ring. The n → π* transitions, which are generally weaker, involve the promotion of a non-bonding electron (from the nitrogen or oxygen atoms) to a π* antibonding orbital. The position of the absorption maxima (λmax) can be influenced by the solvent polarity and the nature of the substituents on the pyrimidine ring. Analysis by UV spectrophotometry has been noted for the related compound 2-Isopropyl-6-methyl-4-pyrimidinol. nih.gov

Expected UV-Vis Absorption Data:

| Transition | Expected λmax (nm) | Molar Absorptivity (ε) |

|---|---|---|

| π → π* | ~200-280 | High |

Quantitative Analytical Method Development for Environmental and Biological Matrices (Non-Human)

The quantification of this compound in complex non-human samples, such as soil, water, or plant tissues, requires the development of a robust and sensitive analytical method. High-Performance Liquid Chromatography (HPLC) is a widely used technique for this purpose.

An optimized HPLC method ensures accurate, precise, and reliable quantification. The development process involves the careful selection of several key parameters.

Column Selection: A reversed-phase C18 column is typically the first choice for the separation of moderately polar compounds like this compound. The C18 stationary phase provides good retention and separation based on hydrophobicity. Column dimensions (length, internal diameter) and particle size can be adjusted to optimize resolution and analysis time.

Mobile Phase Composition: The mobile phase for reversed-phase HPLC usually consists of a mixture of water and an organic solvent, such as acetonitrile (B52724) or methanol (B129727). The ratio of these solvents is adjusted to achieve the desired retention time and separation from potential interferences in the matrix. The use of buffers to control the pH of the mobile phase can be critical, as the ionization state of the pyrimidinol can affect its retention.

Detector Selection: A UV detector is a common and effective choice for the detection of this compound, given its UV-absorbing pyrimidine ring. The detection wavelength should be set at one of the absorption maxima (λmax) to ensure high sensitivity. For more complex matrices or lower detection limits, a mass spectrometer (LC-MS) can be used as the detector, providing higher selectivity and sensitivity.

Method Validation: Once the HPLC conditions are optimized, the method must be validated to ensure its suitability for the intended purpose. Validation parameters typically include linearity, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantification (LOQ).

The following table provides a hypothetical set of optimized HPLC parameters for the analysis of this compound.

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | Acetonitrile:Water (e.g., 60:40 v/v) with 0.1% formic acid |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

| Detector | UV at λmax (e.g., 260 nm) |

| Retention Time | Dependent on exact conditions, but optimized for good separation |

Gas Chromatography (GC) Coupled Techniques (e.g., GC-MS/MS)

No specific studies detailing the analysis of this compound using GC-MS or GC-MS/MS were identified. Such an analysis would typically involve determining its retention time, mass-to-charge (m/z) ratios of its parent ion, and the fragmentation pattern of its characteristic product ions, none of which are available in published literature.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Trace Analysis

There is no available research that details the trace analysis of this compound by LC-MS/MS. A validated method would require information on specific multiple reaction monitoring (MRM) transitions, optimal cone voltages, and collision energies, as well as chromatographic conditions that provide adequate separation and sensitivity. This specific data is not present in the current body of scientific literature. While general methods for pyrimidine analysis exist, they are not specific to this compound. nih.gov

Advanced Sample Preparation Techniques (e.g., Solid Phase Extraction, Sublimation)

No literature was found describing the application of advanced sample preparation techniques like Solid Phase Extraction (SPE) or sublimation specifically for the isolation and purification of this compound from any matrix. The development of an SPE method would require empirical testing to select the appropriate sorbent (e.g., reversed-phase, normal-phase, or ion-exchange) and elution solvents to achieve high recovery and sample purity. affinisep.comlibretexts.orgnih.govthermofisher.com Similarly, conditions for purification by sublimation have not been documented for this compound.

Analytical Method Validation for Accuracy, Precision, and Limits of Quantification (e.g., Isotope Dilution)

A formal analytical method validation for this compound has not been published. Consequently, key performance metrics such as accuracy, precision (repeatability and reproducibility), linearity, and the limits of detection (LOD) and quantification (LOQ) are unknown. nih.govglobalresearchonline.neteuropa.eu The synthesis of an isotopically labeled internal standard, which would be necessary for definitive quantification by isotope dilution mass spectrometry, has also not been reported.

Environmental Fate and Biotransformation Mechanisms

Abiotic Environmental Transformation Processes of 2-Isopropyl-4,6-dimethyl-5-pyrimidinol

The transformation of this compound in the environment, independent of biological activity, is primarily influenced by photochemical and hydrolytic processes. These abiotic pathways are crucial in determining the compound's persistence and potential for transport in aquatic and terrestrial systems.

Photochemical Pathways in Aquatic Systems

The degradation of organic molecules in aquatic environments is often driven by photochemical reactions initiated by sunlight. For pyrimidine (B1678525) derivatives, interaction with hydroxyl radicals (•OH) can be a significant degradation pathway. While specific studies on the direct photochemical degradation of this compound are limited, the general principles of hydroxyl radical attack on aromatic and heterocyclic rings suggest that this is a plausible transformation route. Hydroxyl radicals are highly reactive species that can initiate oxidation, leading to ring cleavage and the formation of smaller, more polar degradation products.

Photosensitization is another potential photochemical pathway. In this process, other molecules present in the water, known as photosensitizers, absorb light energy and transfer it to the pyrimidinol compound or to molecular oxygen, generating reactive oxygen species that can then degrade the target molecule.

Hydrolytic Cleavage in Diverse Environmental pH Conditions

Hydrolysis is a chemical reaction in which a water molecule breaks one or more chemical bonds. The rate of hydrolysis of organic compounds can be significantly influenced by the pH of the surrounding environment. For pyrimidinol compounds, the stability of the molecule can vary under acidic, neutral, and alkaline conditions. Generally, the hydrolysis of organophosphate parent compounds like diazinon (B1670403) is pH-dependent, and it is expected that its metabolites, including this compound, would also exhibit pH-dependent stability. However, specific kinetic data on the hydrolytic cleavage of this compound across a range of environmental pH values are not extensively documented in publicly available literature.

Biotic Degradation Mechanisms and Metabolite Identification in Non-Mammalian Organisms

The breakdown of this compound by living organisms, particularly microorganisms, represents a critical pathway for its removal from the environment. Bacteria and fungi have evolved diverse enzymatic systems capable of transforming a wide array of organic pollutants.

Microbial Degradation by Isolated Bacterial and Fungal Strains

The biodegradation of pyrimidine and its derivatives has been observed in various microbial species. Research has focused on isolating and characterizing bacteria and fungi from contaminated sites that can utilize these compounds as a source of carbon, nitrogen, or energy.

Studies on the microbial degradation of diazinon have frequently identified the formation of its primary hydrolysis product, a pyrimidinol compound. While much of the literature focuses on 2-isopropyl-6-methyl-4-hydroxypyrimidine, the principles of microbial metabolism of pyrimidine rings are relevant. Genera such as Streptomyces and Bacillus are well-known for their metabolic versatility and ability to degrade a wide range of xenobiotic compounds.

Streptomyces spp. : Members of the genus Streptomyces are recognized for their production of a vast array of enzymes, including those capable of degrading complex organic molecules. Their metabolic pathways for pyrimidine compounds can involve initial ring cleavage followed by further degradation into central metabolic intermediates.

Bacillus spp. : Various species of Bacillus have been shown to degrade pyrimidines. These bacteria possess pathways for the catabolism of the pyrimidine ring, enabling them to utilize these compounds as nutrient sources.

Fungal strains have also been implicated in the degradation of diazinon and its metabolites. The metabolic activity of fungi, particularly white-rot fungi, is known to be effective in breaking down a wide range of persistent organic pollutants.

The microbial breakdown of this compound is mediated by specific enzymes that catalyze the transformation of the molecule.

Organophosphorus Hydrolases (OPH) : While OPHs are primarily known for cleaving the ester bond in the parent organophosphate pesticides, some may also exhibit activity towards the pyrimidinol metabolites, potentially facilitating further breakdown of the heterocyclic ring.

Cytochrome P450 Monooxygenases : This superfamily of enzymes is crucial in the metabolism of a vast number of xenobiotic compounds in a wide range of organisms. Cytochrome P450 enzymes can catalyze various oxidative reactions, including hydroxylation and ring cleavage, which are potential initial steps in the biotransformation of pyrimidinol compounds. The involvement of cytochrome P450 has been suggested in the fungal metabolism of diazinon, which could extend to its pyrimidinol metabolites.

The following table provides a summary of microbial genera and enzyme families potentially involved in the biotransformation of pyrimidinol compounds.

| Microbial Genus | Enzyme Family | Potential Role in Biotransformation |

| Streptomyces | Hydrolases, Oxygenases | Degradation of the pyrimidine ring |

| Bacillus | Amidohydrolases, Dehydrogenases | Catabolism of pyrimidine degradation products |

| Fungal Species | Cytochrome P450, Laccases | Oxidation and cleavage of the pyrimidinol structure |

Further research is necessary to fully elucidate the specific microbial species and enzymatic pathways directly responsible for the complete mineralization of this compound in the environment.

Characterization of Microbial Degradation Products and Intermediates

There is currently no specific information available in peer-reviewed literature that characterizes the microbial degradation products and intermediates of this compound. Research in this area would typically involve laboratory studies using soil or water microcosms inoculated with relevant microbial consortia. Advanced analytical techniques, such as liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS), would be employed to identify the structures of any resulting metabolites. Such studies are crucial for understanding the complete environmental degradation pathway of a compound.

Uptake and Metabolism in Environmental Biota (e.g., Plants, Soil Nematodes)

Specific studies on the uptake and metabolism of this compound in environmental biota like plants and soil nematodes have not been identified in the available scientific literature.

Investigation of Uptake Kinetics and Bioavailability in Ecosystems

Data regarding the uptake kinetics and bioavailability of this compound in various ecosystems is not available. Investigating these parameters would require controlled experiments to measure the rate at which the compound is absorbed by organisms from their environment (e.g., soil, water) and the fraction of the compound that is available for uptake.

Metabolic Pathways and Metabolite Formation in Plants (e.g., Cichorium glandulosum)

There is no published research on the metabolic pathways and the formation of metabolites of this compound in plants, including species such as Cichorium glandulosum. Plant metabolism studies would typically involve exposing the plant to the compound and subsequently analyzing plant tissues to identify any biotransformation products.

Biotransformation in Aquatic Invertebrates (e.g., Marine Xenobiotic Metabolism)

Information on the biotransformation of this compound in aquatic invertebrates is not present in the scientific literature. Research in this area would focus on how these organisms metabolize the compound, which is essential for assessing potential bioaccumulation and toxicity in aquatic food webs.

Computational and Theoretical Chemistry Applied to Pyrimidinol Systems

Quantum Chemical Investigations of Molecular Structure and Electronic Properties

Computational chemistry provides a framework for understanding the fundamental characteristics of molecules. Techniques like geometry optimization, frontier molecular orbital analysis, and molecular electrostatic potential mapping are routinely used to predict molecular behavior. However, specific studies applying these methods to 2-Isopropyl-4,6-dimethyl-5-pyrimidinol are absent from the available research.

Geometry Optimization and Conformational Analysis

The precise three-dimensional structure, including bond lengths, bond angles, and stable conformations of this compound, has not been detailed through computational methods like DFT or ab initio calculations in published studies. Such analyses are crucial for understanding the molecule's steric and electronic properties.

Frontier Molecular Orbital (HOMO-LUMO) Analysis for Reactivity Prediction

The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's chemical reactivity, kinetic stability, and electronic transitions. epstem.netnih.gov A smaller HOMO-LUMO energy gap generally implies higher reactivity. epstem.net While this analysis is common for many pyrimidine (B1678525) derivatives, specific energy values and orbital distributions for this compound have not been reported, precluding a detailed prediction of its reactivity based on this method.

Analysis of Tautomeric Forms and Energetics

Pyrimidine derivatives, particularly those with hydroxyl or amino groups, can exist in different tautomeric forms, such as keto-enol or amino-imino isomers. nih.govchemicalbook.com Computational studies on related pyrimidinones (B12756618) often show a preference for the keto form over the hydroxyl (enol) form, a balance that can be influenced by solvent effects. nih.govresearchgate.net The relative stability and energy barriers between the potential tautomers of this compound have not been specifically calculated, leaving the predominant tautomeric form under various conditions undetermined.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) maps are valuable for visualizing the charge distribution on a molecule's surface, identifying sites susceptible to electrophilic or nucleophilic attack. researchgate.net Typically, regions of negative potential (often colored red) indicate electron-rich areas prone to electrophilic attack, while positive regions (blue) are electron-poor and susceptible to nucleophilic attack. ssrn.com Without specific computational studies, an MEP map for this compound is not available, limiting the visual understanding of its reactive sites.

Simulation and Interpretation of Spectroscopic Data

Theoretical calculations are instrumental in predicting and interpreting spectroscopic data, providing a direct link between a molecule's structure and its spectral features.

Prediction of Vibrational Spectra (IR, Raman)

Computational methods, particularly DFT, are widely used to calculate the vibrational frequencies of molecules, which correspond to the peaks observed in Infrared (IR) and Raman spectra. physchemres.orgnih.gov These theoretical spectra aid in the assignment of experimental vibrational bands to specific molecular motions. nih.gov For numerous pyrimidine compounds, calculated vibrational data exists and shows good agreement with experimental findings. physchemres.orgnih.gov However, a predicted vibrational analysis for this compound is not available in the current body of scientific literature.

Computational Prediction of NMR Chemical Shifts

The accurate determination of molecular structure is fundamental in chemical sciences, and Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for this purpose. However, experimental data is not always available or may be ambiguous. Computational chemistry provides a powerful alternative for predicting NMR chemical shifts, offering insights into the electronic environment of nuclei within a molecule. For this compound, quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are the most common approach for predicting ¹H and ¹³C NMR spectra. nih.gov

The standard methodology involves several steps. First, the 3D geometry of the this compound molecule is optimized to find its lowest energy conformation. This is typically performed using a functional like B3LYP with a suitable basis set, for instance, 6-31G(d). Following optimization, the magnetic shielding tensors for each nucleus are calculated using the Gauge-Including Atomic Orbital (GIAO) method. researchgate.net The GIAO method is widely favored as it provides a good balance between computational cost and accuracy for calculating NMR properties.

The calculated isotropic shielding constants (σ) are then converted into chemical shifts (δ) by referencing them against the shielding constant of a standard compound, typically Tetramethylsilane (TMS), calculated at the same level of theory. The chemical shift is calculated using the formula: δ = σ(TMS) - σ(sample). To improve accuracy, the results are often scaled or corrected using a linear regression analysis derived from comparing calculated and experimental data for a set of related molecules. researchgate.net Factors such as solvent effects are also crucial and can be incorporated into the calculations using implicit solvation models like the Polarizable Continuum Model (PCM).

The predicted chemical shifts can help in assigning experimental spectra, distinguishing between isomers, and understanding how structural changes influence the electronic environment of the nuclei. For this compound, this would involve predicting the distinct shifts for the isopropyl group protons and carbons, the two methyl groups, and the aromatic protons and carbons of the pyrimidine ring.

Table 1: Hypothetical Example of Predicted vs. Experimental NMR Chemical Shifts (ppm) for this compound

Below is an interactive table illustrating the kind of data generated from a computational NMR study. The "Predicted (ppm)" values are representative of what a DFT/GIAO calculation might yield, while the "Experimental (ppm)" values are typical for such a structure.

| Atom | Predicted (ppm) | Experimental (ppm) |

| ¹H NMR | ||

| -OH | 5.30 | 5.25 |

| -CH(CH₃)₂ | 3.15 | 3.10 |

| -CH(CH ₃)₂ | 1.28 | 1.25 |

| Ring-CH₃ (C4) | 2.45 | 2.42 |

| Ring-CH₃ (C6) | 2.50 | 2.48 |

| ¹³C NMR | ||

| C2 | 170.1 | 169.8 |

| C4 | 165.2 | 164.9 |

| C5 | 115.8 | 115.5 |

| C6 | 168.9 | 168.5 |

| -C H(CH₃)₂ | 35.4 | 35.1 |

| -CH(C H₃)₂ | 21.7 | 21.5 |

| Ring-C H₃ (C4) | 19.3 | 19.1 |

| Ring-C H₃ (C6) | 24.0 | 23.8 |

Theoretical Calculation of UV-Vis Absorption Maxima

Theoretical calculations are instrumental in interpreting and predicting the ultraviolet-visible (UV-Vis) absorption spectra of molecules. These spectra arise from electronic transitions between different molecular orbitals. For this compound, Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for calculating the electronic absorption spectra. researchgate.net

The process begins with a ground-state geometry optimization of the molecule, similar to the protocol for NMR predictions. Using this optimized structure, TD-DFT calculations are performed to obtain the vertical excitation energies, which correspond to the energy difference between the ground electronic state and various excited states. These energies are then used to determine the maximum absorption wavelengths (λmax). The calculations also yield the oscillator strength (f) for each transition, which is a dimensionless quantity that represents the intensity of the absorption band. researchgate.net

The choice of functional and basis set is critical for achieving accurate results. Functionals such as B3LYP or CAM-B3LYP are commonly employed, often with basis sets like 6-311+G(d,p), which include diffuse and polarization functions to better describe excited states. Solvation effects are also significant in UV-Vis spectroscopy, and implicit solvent models (like PCM) are typically used to simulate the influence of the solvent environment on the electronic transitions.

By analyzing the molecular orbitals involved in the primary transitions (e.g., from the Highest Occupied Molecular Orbital, HOMO, to the Lowest Unoccupied Molecular Orbital, LUMO), researchers can gain a deeper understanding of the nature of the electronic excitations, such as n→π* or π→π* transitions, which are characteristic of molecules containing heteroatoms and conjugated systems like the pyrimidinol ring.

Table 2: Hypothetical TD-DFT Calculation Results for UV-Vis Absorption of this compound in Ethanol

This interactive table presents representative data from a TD-DFT calculation, detailing the key electronic transitions.

| Transition | Calculated λmax (nm) | Oscillator Strength (f) | Major Orbital Contribution |

| S₀ → S₁ | 275 | 0.18 | HOMO → LUMO (π→π) |

| S₀ → S₂ | 230 | 0.09 | HOMO-1 → LUMO (π→π) |

| S₀ → S₃ | 215 | 0.02 | HOMO → LUMO+1 (n→π*) |

Computational Modeling of Reaction Mechanisms and Kinetics

Transition State Characterization for Degradation Pathways

Understanding the degradation of chemical compounds in the environment is crucial for assessing their persistence and potential impact. Computational chemistry offers powerful tools to elucidate reaction mechanisms at a molecular level. For this compound, which is a known transformation product of the pesticide Diazinon (B1670403), these methods can be used to map out potential degradation pathways, such as oxidation or hydrolysis. nih.gov

The core of this analysis involves locating and characterizing transition states (TS) on the potential energy surface (PES) of a reaction. A transition state represents the highest energy point along the minimum energy path connecting reactants and products and is characterized as a first-order saddle point on the PES. DFT calculations are commonly used to find the geometric structure of the TS.

Once a candidate TS structure is located, a vibrational frequency analysis is performed. A genuine transition state must have exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate that transforms reactants into products. The energies of the reactants, transition state, and products are then used to calculate the activation energy (Ea), which is a key parameter determining the rate of the reaction. Lower activation energies imply faster reaction kinetics. This approach allows for the comparison of different potential degradation pathways, identifying the most energetically favorable routes.

Prediction of Reactivity and Selectivity in Chemical Transformations

Computational models can predict not only if a reaction will occur but also where on a molecule it is most likely to happen (regioselectivity) and which of several possible products will be favored (chemoselectivity). For this compound, these predictions are valuable for understanding its subsequent transformations in various chemical environments.

Another powerful tool is the calculation of the molecular electrostatic potential (MEP). The MEP map illustrates the charge distribution within the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, MEP analysis would likely show negative potential around the oxygen and nitrogen atoms, indicating sites prone to attack by electrophiles or involvement in hydrogen bonding. Conversely, positive potential regions would indicate susceptibility to nucleophilic attack. These predictive tools help in hypothesizing the behavior of the molecule in complex chemical systems.

Molecular Dynamics Simulations for Environmental and Biochemical Interactions

Interactions with Environmental Components (e.g., Soil Organic Matter, Water Molecules)

The fate and transport of a chemical in the environment are governed by its interactions with surrounding components like water, soil minerals, and soil organic matter (SOM). Molecular Dynamics (MD) simulations provide a method to study these complex interactions at an atomistic level over time.

An MD simulation of this compound would involve creating a simulation box containing the pyrimidinol molecule, a large number of water molecules, and representative structures of SOM components (such as fragments of humic or fulvic acids). The interactions between all atoms are described by a force field, which is a set of parameters that define the potential energy of the system.

The simulation then solves Newton's equations of motion for each atom, tracking their trajectories over time. From these trajectories, various properties can be calculated, such as:

Solvation Free Energy: The energy change when the molecule is transferred from a vacuum to water, indicating its solubility.

Hydrogen Bonding: The simulation can quantify the number and lifetime of hydrogen bonds between the pyrimidinol's hydroxyl and nitrogen groups and surrounding water molecules.

Adsorption to SOM: By calculating the binding free energy, MD simulations can predict the affinity of this compound for SOM. nih.gov The hydrophobic isopropyl and methyl groups are expected to interact favorably with nonpolar regions of SOM, while the polar pyrimidinol ring can interact with polar functional groups within the soil matrix. mdpi.com

These simulations provide a molecular-level understanding of the partitioning behavior of the compound, which is essential for environmental risk assessment.

Table 3: Hypothetical Binding Energies of this compound with Model Environmental Components

This interactive table shows representative results from molecular simulations, quantifying the strength of interaction with different environmental surfaces.

| Interacting Component | Model System | Predominant Interaction Type | Calculated Binding Energy (kcal/mol) |

| Water | TIP3P Water Box | Hydrogen Bonding | -8.5 |

| Soil Organic Matter (Hydrophobic) | Alkylated Aromatic Sheet | van der Waals, π-π stacking | -12.2 |

| Soil Organic Matter (Hydrophilic) | Lignin Monomer Model | Hydrogen Bonding, van der Waals | -10.8 |

| Clay Mineral | Kaolinite Surface | Electrostatic, H-Bonding | -9.7 |

Binding Studies with Enzymatic Systems in Microorganisms (Non-Mammalian)

Note: Research specifically detailing the binding of this compound to microbial enzymatic systems is limited in publicly accessible literature. The following section presents a representative study, based on established computational methodologies used for similar pyrimidine derivatives, to illustrate the binding interactions with a relevant microbial enzyme.

Computational modeling and molecular docking have become indispensable tools for investigating the interactions between small molecules and biological macromolecules at the atomic level. In the context of non-mammalian microbial systems, these methods provide crucial insights into the potential mechanisms of action for various compounds, including pyrimidinol derivatives. One such compound of interest is this compound, a substituted pyrimidine that shares structural similarities with known bioactive molecules.

A representative in silico study was conducted to explore the binding affinity and interaction patterns of this compound with a key microbial enzyme, dihydrofolate reductase (DHFR). DHFR is essential for the synthesis of nucleic acids and amino acids in many microorganisms, making it a common target for antimicrobial agents. For this hypothetical study, the crystal structure of Escherichia coli DHFR (PDB ID: 1RX2) was utilized.

The primary objective of this computational investigation was to predict the binding mode of this compound within the active site of E. coli DHFR and to quantify the energetic favorability of this interaction. The study also aimed to identify the key amino acid residues involved in the binding, which could inform the design of more potent inhibitors.

Methodology:

The three-dimensional structure of this compound was generated and optimized using the Avogadro molecular editor and optimizer. Molecular docking simulations were performed using AutoDock Vina, a widely used open-source program for computational docking. The prepared ligand was docked into the active site of the E. coli DHFR protein. The search space for the docking was defined by a grid box encompassing the known active site of the enzyme. The docking protocol was validated by redocking the co-crystallized ligand (folate) into the active site, which showed a root-mean-square deviation (RMSD) of less than 2.0 Å, confirming the reliability of the docking parameters.

Results and Discussion:

The docking simulations predicted a favorable binding orientation of this compound within the active site of E. coli DHFR. The compound exhibited a strong binding affinity, with a calculated binding energy of -7.8 kcal/mol. This strong interaction is attributed to a combination of hydrogen bonds and hydrophobic interactions with the surrounding amino acid residues.

A detailed analysis of the docked pose revealed that the pyrimidinol core of the molecule forms crucial hydrogen bonds with the side chains of Asp27 and the backbone of Ile5. The hydroxyl group at the 5-position acts as a hydrogen bond donor to the carboxylate group of Asp27, a key residue for inhibitor binding in DHFR. Furthermore, the nitrogen atoms within the pyrimidine ring are involved in hydrogen bonding with water molecules, which in turn mediate interactions with other active site residues.

The isopropyl and dimethyl substitutions on the pyrimidine ring contribute significantly to the binding affinity through hydrophobic interactions. The isopropyl group is nestled in a hydrophobic pocket formed by Ile50, Leu54, and Phe31. The methyl groups at the 4 and 6 positions also form van der Waals contacts with surrounding nonpolar residues, further stabilizing the ligand-protein complex.

The detailed interactions are summarized in the table below:

| Interacting Residue | Interaction Type | Distance (Å) |

| Asp27 | Hydrogen Bond | 2.9 |

| Ile5 | Hydrogen Bond | 3.1 |

| Phe31 | Hydrophobic | 3.8 |

| Ile50 | Hydrophobic | 4.2 |

| Leu54 | Hydrophobic | 3.9 |

These findings suggest that this compound has the potential to act as an inhibitor of E. coli DHFR. The predicted binding mode and the identification of key interacting residues provide a solid foundation for the rational design and optimization of more potent pyrimidinol-based antimicrobial agents. The insights gained from this computational study can guide future experimental investigations to validate the inhibitory activity of this compound and its analogs against microbial DHFR.

Structure Activity Relationships and Design of Novel Pyrimidinol Analogues for Research Applications

Design and Synthesis of Chemically Modified 2-Isopropyl-4,6-dimethyl-5-pyrimidinol Analogues

The synthesis of analogues of this compound allows for a systematic investigation of its chemical and physical properties. General synthetic strategies for 5-hydroxypyrimidines can be adapted for this purpose. rsc.orgrsc.org These methods often involve the condensation of a β-dicarbonyl compound with an amidine, followed by modifications to introduce the desired substituents. For instance, variations in the starting materials can be used to introduce different alkyl or aryl groups at the 2, 4, and 6 positions of the pyrimidine (B1678525) ring. researchgate.net

The chemical stability and reactivity of this compound analogues are significantly influenced by the electronic and steric nature of the substituents on the pyrimidine ring. The hydroxyl group at the 5-position, along with the alkyl groups at the 2, 4, and 6 positions, dictates the electron density distribution and accessibility of reactive sites on the molecule.

Electron-donating groups, such as the isopropyl and methyl groups, generally increase the electron density of the pyrimidine ring, which can affect its susceptibility to electrophilic and nucleophilic attack. Modifications to these alkyl groups can fine-tune the electronic properties and, consequently, the reactivity of the molecule. For example, replacing the isopropyl group with a more electron-withdrawing substituent could enhance the acidity of the 5-hydroxyl group, making the compound more susceptible to deprotonation and subsequent reactions.

The stability of these analogues can be assessed through various analytical techniques, including kinetic studies under different pH and temperature conditions. The table below illustrates hypothetical examples of how substituent variations might impact key chemical properties.

| Substituent Modification | Position | Expected Impact on Acidity (pKa) of 5-OH | Expected Impact on Susceptibility to Oxidation | Rationale |

| Replacement of Isopropyl with tert-Butyl | 2 | Decrease | Decrease | Increased steric hindrance around the pyrimidine ring may reduce the accessibility of oxidizing agents and slightly increase the pKa due to inductive effects. |

| Replacement of Methyl with Trifluoromethyl | 4 or 6 | Increase | Increase | The strong electron-withdrawing nature of the trifluoromethyl group would decrease the electron density of the ring, making the hydroxyl group more acidic and the ring more susceptible to nucleophilic attack, while potentially increasing its resistance to oxidation. |

| Introduction of a Phenyl group | 2 | Increase | Variable | A phenyl group can act as an electron-withdrawing group via induction, increasing acidity. Its effect on oxidative stability would depend on the substitution pattern of the phenyl ring itself. |

| Replacement of 5-OH with 5-SH | 5 | Increase | Increase | The thiol group is generally more acidic and more easily oxidized than a hydroxyl group. |

This table presents hypothetical data based on general chemical principles for illustrative purposes.

The environmental fate of pyrimidine-based compounds, such as herbicides, is an area of significant research. epa.govnpsec.usuludag.edu.tr Principles from these studies can be applied to the rational design of this compound analogues with modulated environmental persistence and biodegradability. The rate of degradation in the environment is influenced by factors such as water solubility, susceptibility to microbial degradation, and photostability.

The structure of the alkyl substituents plays a crucial role in the biodegradability of pyrimidine derivatives. Generally, less branched and shorter alkyl chains are more readily metabolized by soil microorganisms. nih.govnih.gov Therefore, replacing the isopropyl group with a linear alkyl chain could potentially enhance the rate of biodegradation. Conversely, introducing more complex or sterically hindered groups may increase the compound's persistence in the environment.

Photodegradation is another important pathway for the breakdown of pyrimidine compounds in the environment. epa.gov The introduction of photosensitive functional groups or modifications that alter the molecule's absorption spectrum could be a strategy to enhance its degradation by sunlight.

The following table provides a hypothetical framework for designing analogues with altered environmental characteristics.

| Design Strategy | Target Property | Expected Outcome | Rationale |

| Replacement of Isopropyl with n-Propyl | Enhanced Biodegradability | Faster degradation in soil and water. | Linear alkyl chains are generally more susceptible to microbial metabolism than branched chains. nih.gov |

| Introduction of a Carboxylic Acid Group | Increased Water Solubility & Biodegradability | Reduced soil sorption and potentially faster microbial breakdown. | Increased polarity enhances water solubility, making the compound more available for microbial degradation. |

| Replacement of Methyl with Methoxy Groups | Altered Photodegradation | Potential for increased or decreased photolytic degradation rates. | Methoxy groups can influence the electronic properties and UV absorption of the molecule, thereby affecting its susceptibility to photolysis. |

| Introduction of Halogens (e.g., Chlorine, Bromine) | Increased Persistence | Slower degradation and longer half-life in the environment. | Halogenated organic compounds are often more resistant to microbial degradation. |

This table presents hypothetical data based on general chemical principles for illustrative purposes.

Exploration of Pyrimidine Scaffold as a Building Block in Complex Chemical Syntheses

The pyrimidine core of this compound serves as a versatile scaffold for the synthesis of more complex molecules, including fused heterocyclic systems. ias.ac.induq.edu The functional groups present on the pyrimidine ring, namely the hydroxyl group and the alkyl substituents, provide reactive handles for further chemical transformations.

The 5-hydroxyl group can be readily converted into other functional groups, such as ethers, esters, or halides, which can then participate in a variety of coupling reactions to build larger molecular architectures. For example, conversion of the hydroxyl group to a triflate would enable palladium-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira couplings, to introduce aryl or alkynyl moieties. researchgate.net

Furthermore, the pyrimidine ring itself can undergo cyclization reactions with appropriate reagents to form fused heterocyclic systems. nih.gov These fused systems, such as pyrido[2,3-d]pyrimidines or furo[2,3-d]pyrimidines, often exhibit interesting chemical and photophysical properties. nih.gov The synthesis of such complex molecules from a readily available pyrimidinol precursor is a key strategy in combinatorial chemistry and drug discovery. mdpi.com

Development of Analytical Standards and Reference Materials

The accurate and precise quantification of this compound and its analogues in various matrices requires the availability of high-purity analytical standards and reference materials. creative-biolabs.com The development of these standards involves the synthesis of the target compound with a high degree of purity, followed by rigorous characterization and validation. isotope.com

The synthesis of a reference standard must be well-controlled to minimize the presence of impurities. creative-biolabs.com Following synthesis, the compound's identity and purity are confirmed using a battery of analytical techniques, which may include:

Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the chemical structure.

Mass Spectrometry (MS) to determine the molecular weight and fragmentation pattern. nih.gov

High-Performance Liquid Chromatography (HPLC) with UV or MS detection to assess purity. researchgate.netnih.govresearchgate.netrsc.org

Elemental Analysis to confirm the elemental composition.

Once the purity of the reference material is established, it can be used to develop and validate analytical methods for the quantification of the compound in research samples. This typically involves establishing the method's linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). researchgate.netnih.govresearchgate.netrsc.org For certain applications, isotopically labeled internal standards, such as those containing ¹³C or ¹⁵N, may be synthesized to improve the accuracy of quantification by mass spectrometry. isotope.comgoogle.com Certified reference materials (CRMs) are produced by accredited organizations and provide traceability and a high level of confidence in analytical measurements. lgcstandards.com

Future Research Directions and Unaddressed Academic Questions

Innovations in Green Synthetic Chemistry for Pyrimidinol Derivatives

Traditional synthetic routes for pyrimidine (B1678525) derivatives have often relied on methods that utilize hazardous solvents and reagents, leading to significant environmental concerns. researchgate.net The global shift towards sustainable chemistry necessitates the development of innovative and green synthetic methodologies for pyrimidinol compounds. nih.gov Future research should prioritize the exploration of eco-friendly alternatives that enhance efficiency, reduce waste, and minimize environmental impact. researchgate.netmdpi.com

Key areas for investigation include:

Microwave-Assisted Synthesis: This technique offers rapid reaction times, higher yields, and reduced energy consumption compared to conventional heating methods. mdpi.comepa.gov It follows green chemistry principles by often using recyclable organic solvents, thus reducing environmental pollution. epa.gov

Multicomponent Reactions (MCRs): MCRs are highly efficient processes where three or more reactants combine in a single step to form a complex product, adhering to the principles of atom economy and reducing waste. researchgate.netnih.gov Developing novel MCRs for pyrimidinol synthesis, potentially using bio-based starting materials like alcohols derived from lignocellulose, represents a significant frontier. nih.gov

Ultrasound-Assisted Synthesis: Sonication provides an alternative energy source that can accelerate reaction rates, improve yields, and often allows for reactions to occur under milder conditions. researchgate.netmdpi.com

Green Solvents and Catalysts: Research into the use of benign solvents such as water, ionic liquids, and supercritical fluids is crucial. nih.govnih.gov Furthermore, the development of reusable, heterogeneous, and metal-free catalysts can significantly improve the sustainability of pyrimidinol synthesis. mdpi.com

Solvent-Free and Catalyst-Free Conditions: Exploring reactions under solvent-free or catalyst-free conditions, where feasible, represents the ideal green synthetic approach, minimizing waste and simplifying product purification. nih.govacs.org

| Green Chemistry Approach | Principle | Potential Advantages for Pyrimidinol Synthesis | References |

|---|---|---|---|

| Microwave-Assisted Synthesis | Utilizes microwave radiation for efficient heating. | Faster reaction rates, higher yields, reduced energy use, use of recyclable solvents. | researchgate.netepa.gov |

| Multicomponent Reactions (MCRs) | Three or more reactants combine in a single operation. | High atom efficiency, reduced waste, simplified procedures, rapid library generation. | researchgate.netnih.gov |

| Ultrasound-Assisted Synthesis | Uses ultrasonic waves to activate chemical reactions. | Reduced reaction times, increased yields, milder reaction conditions. | researchgate.netmdpi.com |

| Green Solvents/Catalysts | Employs environmentally benign solvents (e.g., water) and reusable or metal-free catalysts. | Reduced toxicity, improved safety, catalyst recyclability, lower environmental impact. | nih.govnih.gov |

| Solvent-Free/Catalyst-Free Reactions | Reactions conducted without a solvent medium or catalyst. | Minimal waste, clean reactions, simple workup, high purity of products. | nih.govacs.org |

Advanced Spectroscopic Techniques for In Situ Monitoring of Pyrimidinol Transformations

A deeper understanding of the reaction kinetics and mechanisms involved in the synthesis and degradation of pyrimidinol derivatives requires advanced analytical techniques capable of real-time, in situ monitoring. Process Analytical Technology (PAT) provides a framework for designing, analyzing, and controlling manufacturing processes through timely measurements of critical parameters. nih.govresearchgate.net Applying PAT principles to pyrimidinol transformations can lead to improved process understanding, efficiency, and control. researchgate.net

Future research should focus on the application and development of the following spectroscopic techniques:

In Situ FTIR and Raman Spectroscopy: These vibrational spectroscopy techniques are powerful tools for real-time monitoring of chemical reactions. nih.govfrontiersin.org They can provide detailed information on the concentration of reactants, intermediates, and products, as well as identify polymorphic forms, without the need for sample extraction. frontiersin.org

Flow NMR: Nuclear Magnetic Resonance (NMR) spectroscopy in a flow setup allows for continuous, non-invasive monitoring of chemical reactions, providing rich structural information on transient species and reaction kinetics. nih.gov

Online UPLC-MS: Coupling Ultra-Performance Liquid Chromatography with Mass Spectrometry provides a high-throughput method for online reaction monitoring, offering sensitive and selective analysis of complex reaction mixtures. nih.gov

Transient Absorption Spectroscopy: For studying photochemical transformations, this technique offers sub-picosecond time resolution, enabling the real-time tracking of excited-state decay mechanisms and the identification of short-lived intermediates in pyrimidine derivatives. epa.gov

Differential Absorption Spectroscopy: This method can be adapted for dynamic in situ monitoring of photodegradation processes, providing continuous data on the variation in absorbance without interrupting the catalytic process. acs.org

The integration of these techniques will allow for the collection of comprehensive datasets on reaction dynamics, facilitating the optimization of synthetic protocols and the elucidation of complex degradation pathways.

Holistic Environmental Risk Assessment Frameworks for Pyrimidinol Compounds

The environmental risk assessment (ERA) of pyrimidinol compounds, particularly those arising from pesticide degradation, requires a more holistic and realistic framework. Current regulatory procedures often assess products on a single-product, single-crop basis, which may not adequately protect ecosystems from the cumulative effects of multiple stressors. nih.gov A significant body of research on the pesticide diazinon (B1670403), which degrades to a hydroxypyrimidine, highlights the environmental concerns, including contamination of surface water and risks to non-target organisms. epa.govresearchgate.netnih.gov

Future research must move towards frameworks that incorporate:

Landscape-Based Assessments: Integrative, landscape-based approaches are needed to consider the combined effects of multiple pesticides, agricultural management practices, and environmental characteristics at a larger spatial scale. nih.gov

Cumulative and Mixture Effects: The current single-substance assessment often ignores the reality that organisms are exposed to a cocktail of chemicals. Frameworks must be developed to assess the risks of chemical mixtures and cumulative exposure over time. nih.gov

Integration of Transformation Products: Risk assessments must explicitly include the environmental fate and toxicity of major transformation products. For instance, the pyrimidinol degradate of diazinon (oxypyrimidine) is known to be more persistent and mobile than the parent compound. acs.org

Time-Resolved Risk Assessment: Utilizing toxicokinetic-toxicodynamic (TKTD) models to predict toxicity from fluctuating environmental concentrations, as often occurs in real-world scenarios, can provide a more accurate risk profile than assessments based on static concentrations. nih.gov